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molecular formula C11H11ClO3 B3207776 Methyl 3-oxo-4-(4-chlorophenyl)butanoate CAS No. 1048916-89-7

Methyl 3-oxo-4-(4-chlorophenyl)butanoate

Cat. No. B3207776
M. Wt: 226.65 g/mol
InChI Key: CAZZOLHYAAIMBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05643933

Procedure details

Dimethyl oxalate (15.27 g, 0,129 mol), and 4'-chloroacetophenone (20.0 g, 0.129 mol) were added to methanol (300 mL). Sodium methoxide (25 wt. % in methanol, 70 mL) was added dropwise over about 0.5 hour. The reaction was stirred at room temperature for 16 hours, whereupon the sodium salt of the butanoate precipitated from solution. The mixture was treated with 70 mL of conc. HCl and the white suspension was stirred vigorously at room temperature for 1 hour. The suspension was cooled to 0° C. and held for 0.5 hour. The solid was filtered, and the filter cake was washed with cold water (100 mL). After drying in vacuo, methyl 4-[4-(chloro)phenyl]-3-ketobutyrate was obtained (16.94 g, 54.4%) as the enol: 1H NMR (CDCl3 /300 MHz) 8 7.94 (d, J=8.66 Hz, 2H), 7.48 (d, J=8.66 Hz, 2H), 7.04 (s, 1H), 3.95 (s, 3H), 3.48 (s, 1H).
Quantity
15.27 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Sodium methoxide
Quantity
70 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:7][CH3:8])(=[O:6])[C:2](OC)=O.[Cl:9][C:10]1[CH:15]=[CH:14][C:13]([C:16](=O)[CH3:17])=[CH:12][CH:11]=1.C[O-].[Na+].[Na].C([O-])(=[O:27])CCC>CO>[Cl:9][C:10]1[CH:15]=[CH:14][C:13]([CH2:16][C:17](=[O:27])[CH2:2][C:1]([O:7][CH3:8])=[O:6])=[CH:12][CH:11]=1 |f:2.3,^1:21|

Inputs

Step One
Name
Quantity
15.27 g
Type
reactant
Smiles
C(C(=O)OC)(=O)OC
Name
Quantity
20 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C(C)=O
Name
Quantity
300 mL
Type
solvent
Smiles
CO
Step Two
Name
Sodium methoxide
Quantity
70 mL
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)(=O)[O-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the white suspension was stirred vigorously at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
precipitated from solution
ADDITION
Type
ADDITION
Details
The mixture was treated with 70 mL of conc. HCl
TEMPERATURE
Type
TEMPERATURE
Details
The suspension was cooled to 0° C.
WAIT
Type
WAIT
Details
held for 0.5 hour
Duration
0.5 h
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
the filter cake was washed with cold water (100 mL)
CUSTOM
Type
CUSTOM
Details
After drying in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)CC(CC(=O)OC)=O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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